N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H14N6O3S and its molecular weight is 406.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research into derivatives of [1,2,4]triazolo[1,5-a]pyridine, a related compound, highlights significant anticancer effects. The modification of these compounds by replacing the acetamide group with alkylurea has been shown to retain antiproliferative activity against human cancer cell lines while reducing acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Biological Assessment
The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides have demonstrated a variety of interesting biological properties. This includes the development of novel synthesis methods for these compounds and their evaluation for pharmacological activities, pointing towards the broad applicability of this chemical structure in drug development (V. R. Karpina et al., 2019).
Insecticidal Activity
Some derivatives, incorporating a thiadiazole moiety, have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential utility of these compounds in agricultural applications to control pest populations and protect crops (A. Fadda et al., 2017).
Molecular Docking and Antimalarial Activity
Another significant application of related compounds is in the exploration of antimalarial activities. Computational calculations and molecular docking studies have been utilized to evaluate the reactivity and potential of N-(phenylsulfonyl)acetamide derivatives against malaria. These studies underscore the importance of chemical modifications in enhancing the biological activity and efficacy of potential drug candidates (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-17(21-12-4-5-14-15(9-12)28-11-27-14)10-29-18-7-6-16-22-23-19(25(16)24-18)13-3-1-2-8-20-13/h1-9H,10-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVBULZIHCAJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.